molecular formula C16H22BNO5 B13978198 4-Acetamido-3-methoxycarbonylphenylboronic acid pinacol ester CAS No. 269410-02-8

4-Acetamido-3-methoxycarbonylphenylboronic acid pinacol ester

Cat. No.: B13978198
CAS No.: 269410-02-8
M. Wt: 319.2 g/mol
InChI Key: YLLNDCCKGSHXKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acetamido-3-methoxycarbonylphenylboronic acid pinacol ester is an organic compound with the molecular formula C16H24BNO6. This compound is a derivative of phenylboronic acid and is characterized by the presence of an acetamido group, a methoxycarbonyl group, and a pinacol ester moiety. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetamido-3-methoxycarbonylphenylboronic acid pinacol ester typically involves the reaction of 4-acetamido-3-methoxycarbonylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Acetamido-3-methoxycarbonylphenylboronic acid pinacol ester is unique due to the presence of both acetamido and methoxycarbonyl groups, which can influence its reactivity and selectivity in chemical reactions. These functional groups can also enhance its solubility and stability, making it a valuable reagent in organic synthesis .

Properties

CAS No.

269410-02-8

Molecular Formula

C16H22BNO5

Molecular Weight

319.2 g/mol

IUPAC Name

methyl 2-acetamido-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

InChI

InChI=1S/C16H22BNO5/c1-10(19)18-13-8-7-11(9-12(13)14(20)21-6)17-22-15(2,3)16(4,5)23-17/h7-9H,1-6H3,(H,18,19)

InChI Key

YLLNDCCKGSHXKN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)C)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.